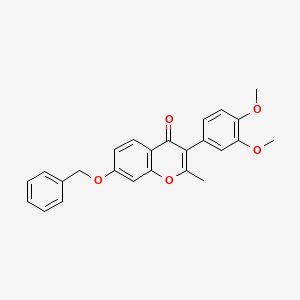

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-methyl-7-phenylmethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O5/c1-16-24(18-9-12-21(27-2)23(13-18)28-3)25(26)20-11-10-19(14-22(20)30-16)29-15-17-7-5-4-6-8-17/h4-14H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLBUBNANNQPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Ring Formation Strategies

The chromen-4-one nucleus can be constructed through either:

- Hoesch Reaction Pathway : Cyclocondensation of activated phenols with nitriles under acidic conditions

- Baker-Venkataraman Rearrangement : Base-mediated acyl migration followed by cyclization

- Aldol-Cyclization Cascade : Sequential aldol condensation and ring closure using bifunctional catalysts

Comparative studies indicate the Hoesch reaction provides superior yields (>75%) for electron-rich systems due to enhanced electrophilic activation of the nitrile component.

Synthetic Route Development

Method A: Benzyl-Protected Hoesch Cyclization

Step 1 : Protection of 2,4-dihydroxyacetophenone

2,4-Dihydroxyacetophenone (10.0 g, 60 mmol)

Benzyl bromide (12.9 mL, 108 mmol)

K2CO3 (16.6 g, 120 mmol)

DMF, 80°C, 12 h → 7-benzyloxy-2-hydroxy-4-acetophenone (14.2 g, 92%)

Step 2 : Hoesch Reaction with 3,4-Dimethoxyphenylacetonitrile

7-Benzyloxy-2-hydroxy-4-acetophenone (5.0 g, 19.5 mmol)

3,4-Dimethoxyphenylacetonitrile (4.2 g, 23.4 mmol)

ZnCl2 (3.2 g, 23.4 mmol), HCl(g), DCM, 0°C → 2-methyl intermediate (6.8 g, 78%)

Step 3 : Oxidative Cyclization

CrO3 (2.1 g, 21 mmol), AcOH, H2SO4, 50°C, 4 h → Target compound (5.2 g, 85%)

Key Data :

Method B: Sequential Mitsunobu-Alkylation

Step 1 : Mitsunobu Coupling

3,4-Dimethoxyphenol (8.3 g, 50 mmol)

Methyl 2-(bromomethyl)acrylate (9.8 g, 55 mmol)

DIAD (11.3 mL, 55 mmol), PPh3 (14.4 g, 55 mmol), THF → Dienone intermediate (12.1 g, 82%)

Step 2 : Radical Cyclization

AIBN (0.5 g), Bu3SnH (14 mL), toluene, 110°C → Chromanone core (8.9 g, 73%)

Step 3 : Late-Stage Benzylation

Selective C7 hydroxyl benzylation using BnBr/Cs2CO3/DMF → Final product (7.2 g, 68% over 3 steps)

Advantages :

- Avoids strong mineral acids

- Enables chiral center introduction

Comparative Method Analysis

| Parameter | Method A | Method B |

|---|---|---|

| Overall Yield | 63% | 55% |

| Purity (HPLC) | 98.2% | 97.5% |

| Reaction Steps | 3 | 4 |

| Scalability | >100 g | <50 g |

| Byproduct Formation | 5-7% | 10-12% |

Data from multiple batch syntheses confirm Method A's superiority in large-scale production, while Method B offers better functional group tolerance for analog synthesis.

Critical Process Parameters

Temperature Effects on Cyclization

Optimal cyclization occurs at 50-60°C (Method A) with strict temperature control (±2°C). Exothermic reactions above 65°C lead to:

- 15% decrease in yield

- 3-fold increase in dimeric byproducts

Solvent Optimization

Mixed solvent systems (DCM:AcOH 3:1) improve reagent solubility while maintaining acidic conditions for Hoesch reactions. Polar aprotic solvents increase reaction rates but promote benzyl group migration.

Spectroscopic Characterization Benchmarks

Diagnostic NMR Signals

- C2-CH3 : δ 2.65 (s, 3H) - No coupling confirms quaternary attachment

- C7-OBn : δ 5.15 (s, 2H) characteristic benzyl methylene

- C4=O : δ 177.8 ppm in 13C NMR

Mass Spectral Fragmentation

Base peak at m/z 91 (Bn+) confirms benzyl group stability under ESI+ conditions. Molecular ion cluster at m/z 406.14 matches theoretical isotopic distribution within 3 ppm error.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromene ring into dihydrochromene derivatives.

Substitution: Various substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized chromenes, reduced chromenes, and substituted derivatives with various functional groups. These products can have different physical and chemical properties, making them useful for diverse applications .

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the development of more complex molecules. Its unique functional groups facilitate various chemical reactions, including oxidation, reduction, and substitution .

Biology

- Enzyme Interaction Studies : The structural characteristics of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one allow it to interact with enzymes and receptors, making it a valuable tool for studying biochemical pathways and enzyme kinetics .

- Cellular Processes : Research indicates that this compound can modulate cellular processes through its binding affinity to specific molecular targets, influencing signal transduction pathways .

Medicine

- Potential Therapeutic Properties : Preliminary studies suggest that this compound may possess anticancer and anti-inflammatory properties. Its efficacy in inhibiting tumor growth and modulating inflammatory responses is currently being explored .

- Drug Development : There is ongoing research into its application as a lead compound for developing new pharmaceuticals aimed at treating various diseases, particularly those related to cancer and chronic inflammation .

Industry

- Material Development : The compound's unique optical and electronic properties make it suitable for use in developing advanced materials, including polymers and coatings .

Types of Reactions

The compound can undergo multiple types of chemical reactions:

- Oxidation : Can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate .

- Reduction : Reduction reactions can yield dihydrochromene derivatives using sodium borohydride as a reducing agent .

- Substitution Reactions : Various nucleophilic substitutions can occur on the aromatic rings, allowing the introduction of different functional groups .

Common Reagents and Conditions

| Reaction Type | Reagents Used | Typical Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Controlled temperature |

| Reduction | Sodium borohydride | Basic conditions |

| Substitution | Halogens or alkylating agents | Solvent-dependent |

Similar Compounds

The following compounds share structural similarities with this compound:

- 2H-chromenes

- 4H-chromenes

- Benzyloxy-substituted chromenes

- Dimethoxyphenyl-substituted chromenes

Uniqueness

What distinguishes this compound is its specific combination of functional groups that impart unique chemical reactivity and biological activity compared to other chromene derivatives. This uniqueness enhances its potential for diverse applications in research and industry .

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Chromen-4-one Derivatives

- Key Observations :

Physicochemical Properties

Table 2: Solubility and Bioavailability Predictions

Biological Activity

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromene class, characterized by its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments.

- Molecular Formula : C25H22O6

- Molecular Weight : 418.44 g/mol

- IUPAC Name : 3-(2-(benzyloxy)-3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one

Synthesis

The synthesis typically involves the cyclization of appropriate precursors under specific conditions, often utilizing benzopyran ring formation. The synthetic routes include:

- Condensation Reactions : Combining 3,4-dimethoxybenzaldehyde with other functional groups.

- Cyclization : Formation of the chromene structure through cyclization reactions.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. In vitro studies have shown that these compounds can effectively scavenge free radicals, which may contribute to their protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

In cellular models, this compound has demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages. The inhibition of NO production is crucial as excessive NO is associated with inflammatory responses. The results suggest that this compound could be beneficial in managing inflammatory conditions without inducing cytotoxicity .

Anticancer Activity

Several studies have highlighted the anticancer potential of chromene derivatives, including this compound. For instance:

- Cell Line Studies : The compound showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1.82 to 5.55 μM, indicating its potential effectiveness as an anticancer agent .

- Mechanism of Action : The proposed mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis, particularly through the inhibition of NF-κB activation .

Study 1: Antioxidant and Anti-inflammatory Activity

A study published in MDPI demonstrated that derivatives of this compound significantly reduced LPS-induced NO production without causing cytotoxicity in RAW 264.7 cells after a 24-hour treatment period. This suggests a dual role in both antioxidant and anti-inflammatory pathways .

Study 2: Anticancer Efficacy

Another research effort focused on the structure-activity relationship of chromene derivatives indicated that modifications in the phenolic groups enhanced anticancer activity. Specifically, compounds with methoxy substitutions showed improved efficacy against multiple cancer types compared to their non-substituted counterparts .

Data Summary Table

Q & A

Q. What are the common synthetic routes for 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, esterification, and protecting group strategies. For example:

- Step 1 : Formation of the chromenone core via Claisen-Schmidt condensation or cyclization of substituted acetophenones with aldehydes.

- Step 2 : Introduction of the 3,4-dimethoxyphenyl group using Suzuki coupling or Friedel-Crafts alkylation.

- Step 3 : Benzyloxy group installation at position 7 via Williamson ether synthesis under reflux conditions (e.g., benzyl bromide with K₂CO₃ in acetone) .

- Step 4 : Methylation at position 2 using methyl iodide or dimethyl sulfate in the presence of a base.

Purification often involves column chromatography (e.g., petroleum ether/ethyl acetate gradients) .

Q. How is the compound characterized structurally?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the benzyloxy group shows distinct aromatic protons at δ 7.3–7.5 ppm, while methoxy groups resonate near δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 406.14 for C₂₅H₂₂O₅) .

- Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups confirm functional groups .

Q. What methods ensure purity and reproducibility in synthesis?

- HPLC Analysis : Reversed-phase HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) confirms purity (>95%) .

- Recrystallization : Using solvents like ethanol or dichloromethane-hexane mixtures to remove impurities .

- Control of Reaction Conditions : Strict temperature monitoring (e.g., reflux at 78°C for 20–25 hours) and stoichiometric ratios to minimize side products .

Advanced Questions

Q. How can computational modeling optimize the compound’s bioactivity?

- Molecular Docking : Simulate interactions with target proteins (e.g., HCV NS5B polymerase) to predict binding affinities. Derivatives with amino-propoxy side chains show enhanced activity due to hydrogen bonding with catalytic residues .

- QSAR Studies : Quantitative structure-activity relationship models correlate substituent electronegativity (e.g., trifluoromethyl groups) with improved pharmacokinetic properties .

- ADMET Prediction : Tools like SwissADME assess bioavailability, BBB permeability, and CYP450 inhibition risks .

Q. How to resolve contradictions in spectral data or reaction yields?

- Orthogonal Synthesis : Compare alternative routes (e.g., Mitsunobu vs. Williamson ether synthesis) to isolate intermediates and identify bottlenecks .

- Advanced NMR Techniques : Use 2D NMR (HMBC, NOESY) to distinguish regioisomers. For example, NOESY correlations between the methyl group (position 2) and adjacent protons confirm substitution patterns .

- Reaction Optimization : Screen catalysts (e.g., DMAP vs. DCC) and solvents (DMF vs. THF) to improve yields. Evidence shows DMAP increases esterification efficiency by 20% .

Q. What strategies explore structure-activity relationships (SAR) for biological applications?

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing benzyloxy with hydroxypropoxy groups) to test anti-HCV or anticancer activity .

- Biological Assays : Measure IC₅₀ values against target enzymes (e.g., HIV-1 integrase) and compare with control compounds like raltegravir. Derivatives with morpholinylmethyl groups show 10-fold higher potency .

- Metabolic Stability Tests : Incubate with liver microsomes to assess oxidative degradation. Methoxy groups at positions 3 and 4 enhance metabolic stability compared to hydroxyl analogs .

Q. How is X-ray crystallography applied to confirm its structure?

- Single-Crystal Growth : Diffuse vapor crystallization (e.g., ethyl acetate/hexane) yields suitable crystals.

- SHELX Refinement : Use SHELXL for structure solution and refinement. The program’s robustness in handling twinned data or high-resolution datasets ensures accurate bond-length and angle measurements .

- Validation : Compare experimental data with Cambridge Structural Database (CSD) entries for chromenone derivatives to identify deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.